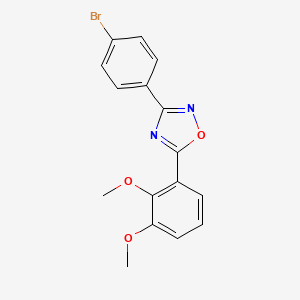![molecular formula C19H16F3NO2 B11574044 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B11574044.png)
2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole core, and a phenoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the Friedel-Crafts acylation of a benzene ring with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethylamine
- Hexafluoroisopropyl methacrylate
Uniqueness
Compared to similar compounds, 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to its indole core and phenoxyethyl substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H16F3NO2 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C19H16F3NO2/c1-13-17(18(24)19(20,21)22)15-9-5-6-10-16(15)23(13)11-12-25-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI 键 |
OJYBHVFUYSJXGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573965.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573978.png)
![5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11573979.png)

![1-(3-Butoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573992.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11574003.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574011.png)
![11-(4-bromophenyl)-4-cyclohexyl-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11574012.png)
![N-[4-(benzyloxy)benzyl]-4-bromoaniline](/img/structure/B11574020.png)
![6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11574030.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11574032.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11574034.png)
![4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11574037.png)
![4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B11574045.png)
